molecular formula C25H27N7O4 B2686986 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone CAS No. 920418-18-4

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone

Cat. No.: B2686986
CAS No.: 920418-18-4
M. Wt: 489.536
InChI Key: PODKGTPRWSQUTF-UHFFFAOYSA-N
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Description

This compound (ChemSpider ID: 920377-60-2) is a triazolopyrimidine derivative featuring a piperazine linker and dual aryl ether substituents (4-ethoxyphenyl and 3-methoxyphenoxy groups). Its molecular formula is C₂₇H₂₈N₈O₃, with a molecular weight of 512.57 g/mol . The triazolopyrimidine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity. The ethoxy and methoxy substituents likely enhance lipophilicity and metabolic stability, while the piperazine moiety improves solubility and bioavailability.

Properties

IUPAC Name

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O4/c1-3-35-19-9-7-18(8-10-19)32-25-23(28-29-32)24(26-17-27-25)31-13-11-30(12-14-31)22(33)16-36-21-6-4-5-20(15-21)34-2/h4-10,15,17H,3,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODKGTPRWSQUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC(=C5)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C25H27N7O3C_{25}H_{27}N_7O_3, with a molecular weight of approximately 473.53 g/mol. The compound includes a triazolopyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of triazolopyrimidines exhibit a range of biological activities including:

  • Antimicrobial and Antiviral Properties : Compounds with similar structures have shown efficacy against various pathogens.
  • Anticancer Activity : Some studies suggest that triazolopyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Antimicrobial and Antiviral Properties

Triazolopyrimidine derivatives have been documented for their antimicrobial and antiviral activities. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and viruses through various mechanisms such as enzyme inhibition and disruption of cellular processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:

  • A study reported that certain triazolopyrimidine derivatives exhibited significant cytotoxicity against cancer cell lines with IC50 values ranging from 1.35 to 2.18 μM .
  • Molecular docking studies indicated that these compounds interact with specific targets involved in cell proliferation and survival pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests a potential role in treating conditions such as arthritis or other inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways that promote apoptosis in cancer cells or reduce inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study demonstrated that a derivative exhibited significant antitumor activity with an IC50 value indicating potent efficacy against specific cancer types .
  • Another investigation focused on the synthesis and evaluation of triazolopyrimidine derivatives for their antimicrobial properties, revealing promising results against resistant strains .

Data Tables

Activity Type IC50 Value (μM) Reference
Anticancer1.35 - 2.18
AntimicrobialVaries (specifics needed)
Anti-inflammatoryNot specified

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of triazolopyrimidines exhibit significant anticancer activity. Studies have shown that compounds similar to 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Tankyrase Inhibition

The compound has been identified as a potential inhibitor of tankyrase enzymes (tankyrase 1 and 2), which are involved in various cellular processes including Wnt signaling and telomere maintenance. Inhibition of these enzymes may provide therapeutic benefits in conditions like cancer and degenerative diseases .

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related triazolopyrimidine derivative exhibited potent cytotoxic effects against several cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis via mitochondrial pathways .
  • Tankyrase Inhibition : Another research effort focused on synthesizing various derivatives of triazolopyrimidines and evaluating their effectiveness as tankyrase inhibitors. The findings suggested that modifications to the piperazine moiety could enhance inhibitory activity, making these compounds promising candidates for further development .

Applications in Drug Development

The unique structural features of this compound position it as a versatile scaffold for drug design. Its potential applications include:

  • Cancer Therapeutics : As an anticancer agent targeting specific pathways.
  • Neurological Disorders : Exploration of its effects on neurodegenerative diseases through tankyrase inhibition.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Key Structural Features and Analog Compounds

The compound’s uniqueness lies in its triazolopyrimidine-piperazine hybrid structure. Below is a comparative analysis with related compounds:

Compound Core Structure Substituents Reported Activity Key Differences
Target Compound (920377-60-2) Triazolopyrimidine + piperazine 4-Ethoxyphenyl, 3-methoxyphenoxy Hypothesized kinase inhibition Dual ether substituents
7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Pyrazole + thiophene Cyano, amino groups Anticancer (in vitro cytotoxicity) Heterocyclic thiophene vs. triazolopyrimidine
7b: Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate Thiophene + ester Ethyl carboxylate, amino groups Antiviral (preliminary screening) Lacks piperazine linker
2a: (E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Chalcone Nitrophenyl, trimethoxyphenyl Antiproliferative (IC₅₀ = 8.2 μM) Chalcone backbone vs. triazolopyrimidine

Functional and Pharmacokinetic Comparisons

Triazolopyrimidine vs. Thiophene-based analogs (e.g., 7a, 7b) exhibit broader antiviral activity but lower selectivity due to their smaller heterocyclic systems .

Substituent Effects The 4-ethoxyphenyl group in the target compound may reduce metabolic oxidation compared to the nitro group in chalcone derivative 2a, which is prone to reductive metabolism .

Synthetic Accessibility

  • The target compound’s synthesis likely involves multi-step cyclization and coupling reactions (similar to triazolopyrimidine protocols in ), whereas chalcone derivatives (e.g., 2a) are synthesized via simpler Claisen-Schmidt condensations .

ADME/Toxicity Predictions

  • Solubility : The piperazine linker likely improves aqueous solubility (predicted LogP = 2.1) compared to chalcone 2a (LogP = 3.4) .
  • Metabolic Stability: Methoxy/ethoxy groups may slow CYP450-mediated degradation, extending half-life over nitro- or cyano-substituted analogs.

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